Methyl 2-[4-(2-bromoethoxy)phenyl]acetate
Description
Structural Context and Functional Group Analysis within Organic Synthesis
The molecular structure of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, with the chemical formula C₁₁H₁₃BrO₃, is characterized by a central benzene (B151609) ring substituted at the para position with a methyl acetate (B1210297) group and a 2-bromoethoxy group. uni.lucymitquimica.com This arrangement of functional groups provides two distinct points of reactivity, allowing for sequential and selective chemical modifications.
The methyl phenylacetate (B1230308) portion of the molecule contains an ester functional group, which can undergo a variety of transformations. The methylene (B1212753) group adjacent to the phenyl ring is acidic and can be deprotonated to form a carbanion, which can then participate in alkylation and acylation reactions. The ester itself can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue of chemical modifications, including amidation and the formation of other esters. Phenylacetic acid and its esters are recognized as important precursors in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.comyoutube.com
The 2-bromoethoxy group features a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions. The bromine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles. wikipedia.org This functionality is key to introducing a variety of substituents onto the ethoxy side chain. The ether linkage itself is generally stable under many reaction conditions.
A plausible synthetic route to this compound involves the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This reaction would likely proceed by the deprotonation of the hydroxyl group of methyl 4-hydroxyphenylacetate (B1229458) to form an alkoxide, which then acts as a nucleophile to attack an electrophilic bromine-containing compound, such as 1,2-dibromoethane (B42909), in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₃ uni.lucymitquimica.com |
| Molecular Weight | 273.12 g/mol cymitquimica.com |
| Appearance | Typically a solid or oil |
| Solubility | Soluble in common organic solvents |
Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature and may vary depending on purity.
Significance of Brominated Ethers and Phenylacetates as Synthetic Intermediates
The presence of both a brominated ether and a phenylacetate in a single molecule makes this compound a particularly useful synthetic intermediate.
Brominated compounds are frequently employed in the synthesis of active pharmaceutical ingredients (APIs). tethyschemical.comicl-industrialproducts.com The bromine atom can be a key feature for biological activity or can serve as a handle for further chemical modifications, such as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. ascensusspecialties.com Brominated intermediates are valuable in the production of a wide range of pharmaceuticals, including anticancer, antiviral, and anticonvulsant drugs. ascensusspecialties.compyglifesciences.com
Phenylacetate derivatives are also crucial building blocks in organic synthesis. chemimpex.comchemimpex.com The phenylacetic acid motif is found in a number of biologically active molecules. Furthermore, the ester and the adjacent active methylene group provide versatile reaction sites for chain elongation and functional group interconversion. pearson.com The use of phenylacetic acid esters is widespread in the pharmaceutical, fragrance, and agrochemical industries. chemimpex.comchemimpex.com
The combination of these two functional groups in this compound allows for a modular approach to synthesis. For instance, the bromoethoxy group can be used to link the molecule to another substrate via a nucleophilic substitution reaction, while the phenylacetate moiety can be subsequently modified to build a different part of the target molecule.
Overview of Research Trajectories Related to this compound
While specific research focused solely on this compound is not extensively documented in mainstream scientific literature, the research trajectories for its constituent functional motifs are well-established. It is plausible that this compound is utilized as an intermediate in multi-step synthetic sequences where its presence is not explicitly highlighted in the final publication.
Research in areas that likely utilize such bifunctional intermediates includes:
Medicinal Chemistry: The synthesis of novel drug candidates often involves the assembly of molecular fragments. A compound like this compound could be used to introduce a phenoxyacetic acid-like scaffold with a reactive side chain for further elaboration. Phenoxyacetic acid derivatives are known to possess a range of biological activities.
Materials Science: The development of new polymers and functional materials can benefit from monomers with specific reactive handles. The bromo group can participate in polymerization reactions, while the ester group could be modified to tune the material's properties.
Combinatorial Chemistry: The dual reactivity of this compound makes it an attractive scaffold for the creation of libraries of related compounds for high-throughput screening in drug discovery. The bromoethoxy group and the phenylacetate group can be reacted with different sets of reagents to quickly generate a diverse collection of molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(2-bromoethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEPIIRKXIJJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445157 | |
| Record name | Benzeneacetic acid, 4-(2-bromoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100125-95-9 | |
| Record name | Benzeneacetic acid, 4-(2-bromoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[4-(2-bromoethoxy)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 4 2 Bromoethoxy Phenyl Acetate
Strategies for Carbon-Oxygen Ether Bond Formation in Phenol (B47542) Derivatives
The formation of the 2-bromoethoxy ether linkage on the phenolic ring is a critical step in the synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. The most prevalent and efficient method for this transformation is the Williamson ether synthesis, though other approaches can be considered.
Williamson Ether Synthesis Approaches Utilizing Phenolic Precursors
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an organohalide. wikipedia.org In the context of synthesizing this compound, the phenolic precursor, methyl 2-(4-hydroxyphenyl)acetate, is treated with a base to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking an electrophilic alkyl halide, typically 1,2-dibromoethane (B42909).
The general reaction is as follows: The phenoxide ion attacks one of the carbon atoms in 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage. The use of a dihaloalkane like 1,2-dibromoethane allows for the selective formation of the mono-alkylated product, leaving the other bromine atom intact for potential further synthetic modifications. chemspider.com
A typical experimental procedure involves dissolving the phenolic precursor, such as a substituted 4-hydroxyphenyl derivative, in a suitable solvent like acetone (B3395972). chemspider.com A base, commonly anhydrous potassium carbonate, is then added to the solution to deprotonate the phenolic hydroxyl group. chemspider.com After a brief stirring period, the alkylating agent, 1,2-dibromoethane, is introduced, and the reaction mixture is heated to reflux for several hours. chemspider.com Work-up typically involves removal of the solvent, addition of water, and extraction of the product with an organic solvent like ethyl acetate (B1210297). chemspider.com
| Reactant A (Phenol) | Reactant B (Alkyl Halide) | Base | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | Potassium Carbonate | Acetone | 12 hours | 40% | chemspider.com |
Direct Etherification from Alcohols and Aldehydes in Acidic Media
While the Williamson ether synthesis is the predominant method, direct etherification of phenols in acidic media represents an alternative, though often less efficient, pathway for forming aryl ethers. This method typically involves the reaction of a phenol with an alcohol in the presence of a strong acid catalyst at elevated temperatures. The mechanism involves the protonation of the alcohol to form a good leaving group (water), which is then displaced by the phenol acting as a nucleophile. However, this approach can be limited by competing side reactions, such as the alkylation of the aromatic ring.
The application of this method to the synthesis of this compound would likely involve the reaction of methyl 2-(4-hydroxyphenyl)acetate with 2-bromoethanol (B42945) in the presence of a strong acid. The harsh acidic conditions and high temperatures required can often be incompatible with the ester functionality present in the starting material, potentially leading to hydrolysis.
Optimization of Etherification Reaction Conditions and Catalysis
Optimizing the reaction conditions for the Williamson ether synthesis is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the use of catalysts.
Base and Solvent Selection: The choice of base and solvent significantly impacts the reaction rate and yield. Stronger bases can lead to faster deprotonation of the phenol, but may also promote side reactions. While potassium carbonate is commonly used, other bases such as cesium carbonate have been suggested to improve yields, potentially due to increased solubility. chemspider.com The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents like dimethylformamide (DMF) are often preferred over solvents like acetone as they can accelerate SN2 reactions. chemspider.com However, the use of DMF necessitates anhydrous conditions and an inert atmosphere, for instance, dry nitrogen. chemspider.com
Catalysis: The efficiency of the Williamson ether synthesis can be significantly enhanced through the use of catalysts.
Phase-Transfer Catalysis (PTC): In industrial settings, phase-transfer catalysis is a common technique to facilitate reactions between reactants in immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the phenoxide ion from the aqueous or solid phase into the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. utahtech.edu This method can improve yields and reduce the need for harsh reaction conditions. utahtech.edu
Metal Catalysis: While not as common for this specific transformation, copper-catalyzed methods, often referred to as Ullmann condensations, are used for the synthesis of diaryl ethers and can be adapted for alkyl aryl ethers. nih.gov These reactions typically involve a copper catalyst, a ligand, and a base, and can often be performed under milder conditions than the traditional Williamson ether synthesis. nih.gov
| Parameter | Conventional Method | Optimized/Alternative Method | Rationale for Improvement | Reference |
|---|---|---|---|---|
| Base | Potassium Carbonate | Cesium Carbonate | Higher solubility can lead to improved reaction rates. | chemspider.com |
| Solvent | Acetone | Dimethylformamide (DMF) | Polar aprotic solvent that can accelerate SN2 reactions. | chemspider.com |
| Catalyst | None | Tetrabutylammonium bromide (Phase-Transfer Catalyst) | Facilitates the transfer of the phenoxide ion to the organic phase, increasing reaction rate. | utahtech.edu |
Methodologies for Methyl Ester and Phenylacetate (B1230308) Moiety Construction
The formation of the methyl ester group is the second key synthetic transformation. This can be achieved either by starting with the corresponding carboxylic acid, 2-[4-(2-bromoethoxy)phenyl]acetic acid, and converting it to the methyl ester, or by performing the etherification on a molecule that already contains the methyl ester, as described in the previous section.
Acid-Catalyzed Esterification of Carboxylic Acids with Methanol (B129727)
The Fischer-Speier esterification, or simply Fischer esterification, is a classic and widely used method for converting carboxylic acids to esters. libretexts.orgmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol, in this case, methanol, in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. operachem.comathabascau.ca
The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used, often serving as the solvent for the reaction. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com
A typical laboratory procedure involves dissolving the carboxylic acid in a large excess of methanol, followed by the slow addition of a catalytic amount of concentrated sulfuric acid. operachem.com The mixture is then refluxed for several hours. google.com After cooling, the excess methanol is often removed under reduced pressure, and the residue is worked up by extraction with an organic solvent and washing with a basic solution, such as sodium bicarbonate, to remove any unreacted carboxylic acid and the acid catalyst. operachem.com
| Carboxylic Acid | Alcohol | Acid Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Methanol | Sulfuric Acid | Stirred at 65°C | 90% | operachem.com |
| Hydroxy Acid | Ethanol | Sulfuric Acid | Reflux for 2 hours | 95% | operachem.com |
Transition-Metal-Catalyzed C-H Functionalization for Ester Synthesis
The synthesis of substituted phenylacetate esters, the core of the target molecule, can be approached through modern synthetic techniques such as transition-metal-catalyzed C-H functionalization. This method has emerged as a powerful and atom-economical strategy for creating C-C or C-heteroatom bonds, offering an alternative to traditional multi-step sequences. acs.orgresearchgate.net The direct carboxylation of a C(sp²)–H bond on a suitable phenyl precursor using a transition metal catalyst is a key application of this methodology. acs.org
The general mechanism involves the activation of a C-H bond to form a metalated intermediate, followed by alkoxycarbonylation. acs.org The development of these methods is driven by the desire for more sustainable and environmentally benign chemical processes. rsc.org While direct application to the fully substituted target molecule is complex, this strategy is highly relevant for the efficient construction of the core methyl phenylacetate scaffold from simpler aromatic precursors.
Introduction and Functionalization of the Bromoethyl Segment
The introduction of the 2-bromoethoxy side chain is a critical step in the synthesis of this compound. This can be achieved through several methods, primarily involving the alkylation of a phenolic precursor or the conversion of a hydroxyethyl (B10761427) intermediate.
Alkylation with Dibrominated Ethane (B1197151) Derivatives
A common and straightforward method for introducing the bromoethoxy group is the Williamson ether synthesis. This reaction involves the alkylation of a phenol with a dibrominated ethane derivative. In the context of synthesizing the target molecule, the precursor would be Methyl 2-(4-hydroxyphenyl)acetate. This phenolic compound is reacted with an excess of 1,2-dibromoethane in the presence of a base.
The base, typically a carbonate like potassium carbonate (K₂CO₃) or an alkali metal hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks one of the carbon atoms of 1,2-dibromoethane in a nucleophilic substitution reaction (Sₙ2), displacing a bromide ion and forming the ether linkage. Using an excess of 1,2-dibromoethane is crucial to minimize the formation of a diether byproduct where the phenoxide reacts at both ends of the dibromoethane.
Table 1: Typical Conditions for Alkylation of Phenols with 1,2-Dibromoethane
| Parameter | Condition | Purpose |
| Alkylating Agent | 1,2-Dibromoethane (excess) | Provides the bromoethyl group; excess minimizes side products. |
| Base | K₂CO₃, Cs₂CO₃, NaOH | Deprotonates the phenol to form the reactive phenoxide. |
| Solvent | Acetone, Acetonitrile (MeCN), DMF | Provides a medium for the reaction. |
| Temperature | Reflux | Increases reaction rate. |
Advanced Synthetic Routes to Alkyl Halides
An alternative strategy involves first installing a 2-hydroxyethoxy group and then converting the terminal alcohol to a bromide. This two-step process can offer advantages in terms of substrate compatibility and reaction control. The initial hydroxyethylation can be achieved by reacting Methyl 2-(4-hydroxyphenyl)acetate with ethylene (B1197577) oxide or 2-chloroethanol.
The subsequent conversion of the primary alcohol in Methyl 2-[4-(2-hydroxyethoxy)phenyl]acetate to the corresponding alkyl bromide is a standard transformation in organic synthesis. masterorganicchemistry.com While classic methods might use hydrobromic acid (HBr), more modern and milder reagents are often preferred to avoid harsh acidic conditions that could potentially hydrolyze the ester group. openstax.orglibretexts.org Reagents such as phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are effective for this purpose. openstax.orglibretexts.org
The reaction with PBr₃ is particularly useful for converting primary and secondary alcohols into alkyl bromides with high yields. openstax.org Another common method involves the use of carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃), a process known as the Appel reaction. This method proceeds under mild, neutral conditions.
Table 2: Comparison of Reagents for Alcohol to Alkyl Bromide Conversion
| Reagent | Advantages | Disadvantages | Typical Mechanism |
| HBr | Inexpensive | Harsh acidic conditions, potential for rearrangements. masterorganicchemistry.com | Sₙ1 or Sₙ2 |
| PBr₃ | High yields for 1° and 2° alcohols, milder than HBr. openstax.org | Reagent is sensitive to moisture. | Sₙ2 |
| CBr₄ / PPh₃ | Mild, neutral conditions, good for sensitive substrates. | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. | Sₙ2 |
Convergent and Linear Synthetic Strategies for this compound
A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. wikipedia.org For this compound, this could involve synthesizing the methyl phenylacetate portion and the bromoethoxy side chain separately, followed by their coupling. However, for a molecule of this relatively low complexity, a linear approach is often more practical.
Multi-Step Reaction Sequences and Precursor Derivatization
A typical multi-step linear synthesis for this compound would begin with a commercially available precursor, such as 4-hydroxyphenylacetic acid.
Step 1: Esterification. The carboxylic acid is first converted to its methyl ester. A common method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). truman.edu This reaction establishes the methyl acetate portion of the molecule, yielding Methyl 2-(4-hydroxyphenyl)acetate.
Step 2: Etherification. The phenolic hydroxyl group of Methyl 2-(4-hydroxyphenyl)acetate is then alkylated to introduce the bromoethoxy side chain. As described in section 2.3.1, this is typically achieved by reacting it with an excess of 1,2-dibromoethane in the presence of a base like K₂CO₃ in a suitable solvent such as acetone or acetonitrile. The reaction mixture is heated to reflux to drive the reaction to completion. After an aqueous workup and purification, typically by column chromatography, the final product, this compound, is obtained.
This two-step sequence is an efficient and common laboratory-scale method for preparing the target compound and related derivatives.
Reaction Engineering and Scale-Up Considerations in Academic Synthesis
When moving from a small-scale laboratory synthesis to a larger, academic scale-up (e.g., producing several grams or more), several reaction engineering principles must be considered. The primary goals are to maintain yield and purity while ensuring a safe and efficient process.
For the esterification step, removing the water byproduct can drive the equilibrium towards the product, a consideration that becomes more important on a larger scale. For the etherification step, efficient stirring is crucial to ensure proper mixing of the heterogeneous mixture (solid K₂CO₃ in a liquid solvent). The exothermic nature of the reaction may also need to be managed with appropriate cooling to maintain optimal temperature control.
Purification at a larger scale can also present challenges. While column chromatography is effective at the milligram scale, it becomes cumbersome and solvent-intensive for multi-gram quantities. Alternative purification methods such as recrystallization or distillation (if the product is thermally stable and volatile) should be explored.
Furthermore, the adoption of continuous flow chemistry offers a modern approach to scale-up. whiterose.ac.ukelsevierpure.com In a flow setup, reagents are continuously pumped and mixed in a reactor coil or packed bed. This technology can offer improved heat transfer, better reaction control, and enhanced safety compared to batch processing. rsc.org For instance, the etherification step could be adapted to a flow process, potentially improving reaction efficiency and simplifying the work-up procedure. whiterose.ac.uk
Chemical Transformations and Reactivity of Methyl 2 4 2 Bromoethoxy Phenyl Acetate
Reactions of the Bromine Functional Group
The bromoethoxy moiety of the molecule is the primary site for reactions typical of alkyl halides. The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions (SN1, SN2 Pathways)
Nucleophilic substitution is a fundamental reaction for primary alkyl halides like the bromoethoxy group in Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. organic-chemistry.org This reaction involves the replacement of the bromide ion, a good leaving group, by a nucleophile. The reaction can theoretically proceed through two main pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).
For this compound, the SN2 pathway is strongly favored. lumenlearning.commasterorganicchemistry.com The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. dalalinstitute.comchemistrysteps.com This concerted mechanism is characteristic of primary alkyl halides because they are sterically unhindered, allowing for the necessary backside attack of the nucleophile. msu.edulibretexts.org Furthermore, the formation of a primary carbocation, which would be required for an SN1 reaction, is highly energetically unfavorable. organic-chemistry.org
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. youtube.com A typical SN2 reaction on this molecule can be represented as:
Nu⁻ + CH₃OOCCH₂C₆H₄OCH₂CH₂Br → CH₃OOCCH₂C₆H₄OCH₂CH₂Nu + Br⁻
If the reaction were to occur at a chiral center, SN2 reactions proceed with an inversion of stereochemistry, known as the Walden inversion. dalalinstitute.comchemistrysteps.com
In contrast, the SN1 pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. libretexts.orgechemi.com For the primary alkyl bromide in this compound, the SN1 pathway is highly unlikely.
| Factor | SN1 Pathway | SN2 Pathway | Favored for this compound |
|---|---|---|---|
| Substrate Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | SN2 |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | SN2 |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | SN2 |
| Stereochemistry | Racemization | Inversion of configuration | SN2 |
Elimination Reactions and Olefin Formation
Alkyl halides can also undergo elimination reactions to form alkenes (olefins). In the case of this compound, an elimination reaction would lead to the formation of Methyl 2-[4-(vinyloxy)phenyl]acetate. This reaction typically competes with nucleophilic substitution. The most common mechanism for primary alkyl halides is the E2 (elimination bimolecular) pathway.
The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond.
B:⁻ + CH₃OOCCH₂C₆H₄OCH₂CH₂Br → CH₃OOCCH₂C₆H₄OCH=CH₂ + HB + Br⁻
For a primary alkyl halide, SN2 reactions are generally favored over E2 reactions. masterorganicchemistry.com To promote the E2 pathway, a strong, sterically hindered base is typically used. The bulkiness of the base makes it difficult to act as a nucleophile and attack the electrophilic carbon (SN2), thus favoring its function as a base to abstract a proton (E2).
| Condition | Favored Reaction | Rationale |
|---|---|---|
| Strong, non-bulky base (e.g., NaOH) | SN2 | The nucleophile can easily access the primary electrophilic carbon. |
| Strong, bulky base (e.g., Potassium tert-butoxide) | E2 | Steric hindrance prevents nucleophilic attack, favoring proton abstraction. |
| Higher temperature | E2 | Elimination reactions are generally favored entropically at higher temperatures. |
Radical Reactions Involving Alkyl Bromides
While less common than ionic reactions for primary alkyl halides, the carbon-bromine bond can undergo homolytic cleavage to form a radical intermediate, particularly in the presence of radical initiators (e.g., AIBN) or upon exposure to UV light. chemeducator.org Once formed, the primary radical can participate in various radical chain reactions.
A notable example of a radical reaction involving alkyl bromides is the copper-catalyzed radical cross-coupling reaction. acs.org This type of reaction allows for the formation of carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. The mechanism generally involves the reduction of a Cu(I) catalyst to generate a radical from the alkyl bromide, which then couples with another species. acs.org
Transformations of the Ester Functional Group
The methyl ester group in this compound is another reactive site. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to substitution at the acyl carbon.
Hydrolysis and Transesterification Reactions
Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. scribd.com
Acid-catalyzed hydrolysis: The reaction is reversible and is typically carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄). chegg.comyoutube.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. scribd.com
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process. To drive the reaction to completion, a large excess of the reactant alcohol is often used. wikipedia.orgorganic-chemistry.org For example, reacting this compound with ethanol would yield Ethyl 2-[4-(2-bromoethoxy)phenyl]acetate and methanol (B129727).
| Reaction | Catalyst | Reactant | Product | Key Feature |
|---|---|---|---|---|
| Hydrolysis | Acid (e.g., H₂SO₄) | Water | Carboxylic acid + Methanol | Reversible |
| Hydrolysis (Saponification) | Base (e.g., NaOH) | Water | Carboxylate salt + Methanol | Irreversible |
| Transesterification | Acid or Base | An alcohol (R'OH) | New ester + Methanol | Equilibrium process |
Reduction Reactions to Alcohols and Aldehydes
The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to a primary alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), readily reduce esters to primary alcohols. acs.orgharvard.edu The reaction proceeds via the formation of an intermediate aldehyde, which is immediately further reduced to the alcohol. Two equivalents of hydride are consumed in this process.
CH₃OOCCH₂C₆H₄OCH₂CH₂Br + LiAlH₄ → HOCH₂CH₂C₆H₄OCH₂CH₂Br + CH₃OH
Reduction to an aldehyde: Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more reactive towards reducing agents than esters. This requires the use of a less reactive, sterically hindered reducing agent at low temperatures. A common reagent for this transformation is diisobutylaluminium hydride (DIBAL-H). acs.org
| Reducing Agent | Product | Reactivity |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective |
| Sodium borohydride (NaBH₄) | No reaction (typically) | Mild, selective for aldehydes and ketones |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Mild, selective, requires low temperature |
Aminolysis and Amidation Pathways
The reaction of this compound with amines can proceed via two distinct pathways: aminolysis at the bromoethoxy group (N-alkylation) or amidation at the ester group.
Aminolysis at the Bromoethoxy Moiety: The terminal bromine atom on the ethoxy side-chain serves as a good leaving group in nucleophilic substitution reactions. Primary and secondary amines, acting as nucleophiles, can attack the carbon atom bonded to the bromine, displacing the bromide ion. This reaction typically follows an SN2 mechanism. bloomtechz.com The use of primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. bloomtechz.comchemrevise.org For example, reaction with a primary amine (R-NH₂) would yield Methyl 2-[4-(2-((R)-amino)ethoxy)phenyl]acetate. This pathway is fundamental in the synthesis of more complex molecules, such as piperazine derivatives, which can be formed through cyclization reactions with reagents like bis(2-chloroethyl)amine. nih.govnih.gov
Amidation of the Ester Group: The methyl ester functionality can undergo nucleophilic acyl substitution with ammonia, primary, or secondary amines to form the corresponding amide. libretexts.org This reaction, known as aminolysis, involves the amine nucleophile attacking the electrophilic carbonyl carbon of the ester. saskoer.ca While the reaction can be slow, it leads to the formation of a stable amide bond. Typically, the mechanism is depicted as a direct nucleophilic attack on the carbonyl group, without an initial acid-catalysis step that is common in other carbonyl reactions like imine formation. stackexchange.com This process would convert the methyl ester into a primary, secondary, or tertiary amide, depending on the amine used, yielding compounds like 2-[4-(2-bromoethoxy)phenyl]acetamide.
Reactivity of the Phenylacetate (B1230308) and Aromatic System
The phenylacetate portion of the molecule offers two additional sites for chemical modification: the α-carbon of the acetate (B1210297) group and the aromatic phenyl ring itself.
Reactions at the α-Carbon of the Acetate Moiety
The carbon atom situated between the phenyl ring and the carbonyl group (the α-carbon) possesses acidic protons. The electron-withdrawing effect of the adjacent carbonyl group increases the acidity of these protons, making them susceptible to removal by a suitable base. vanderbilt.edu The pKa value for α-protons of esters is typically in the range of 19-25. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate ion.
This enolate can then participate in various carbon-carbon bond-forming reactions. A key example is the alkylation of the enolate, which is an SN2 reaction where the enolate anion attacks an alkyl halide or tosylate, forming a new C-C bond at the α-position. vanderbilt.edu This allows for the introduction of various alkyl substituents at the carbon adjacent to the phenyl ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the -OCH₂CH₂Br (alkoxy) group and the -CH₂COOCH₃ (alkyl ester) group.
Alkoxy Group (-OCH₂CH₂Br): The oxygen atom attached to the ring has lone pairs of electrons that it can donate into the aromatic system via resonance. This effect makes the alkoxy group a strong activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org It increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more nucleophilic and reactive towards electrophiles.
Alkyl Ester Group (-CH₂COOCH₃): This group is connected via a methylene (B1212753) (-CH₂-) bridge. As an alkyl group, it is considered a weakly activating group and is also an ortho, para-director. pressbooks.pub
Since the two groups are in a para relationship (positions 1 and 4), the directing effects reinforce each other. Both groups direct incoming electrophiles to the remaining open positions on the ring, which are positions 2, 3, 5, and 6. The strongly activating alkoxy group will preferentially direct the electrophile to its ortho positions (positions 3 and 5). Therefore, electrophilic aromatic substitution on this compound is expected to yield primarily 3- and 5-substituted products.
Cross-Coupling Reactions and Metal-Catalyzed Transformations
The presence of a bromine atom on the ethoxy chain does not typically participate in the common metal-catalyzed cross-coupling reactions that are characteristic of aryl or vinyl halides. The focus of this section is on transformations that could theoretically be applied if the molecule were an aryl bromide instead. For the purpose of discussing these important reactions, we will consider a hypothetical analog: Methyl 2-[4-bromophenyl]acetate .
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of the Bromide
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound, such as a boronic acid or ester. ikm.org.mylibretexts.org For an aryl bromide like the hypothetical analog, this reaction would be highly efficient.
The generally accepted catalytic cycle involves three key steps: libretexts.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond to form a Pd(II) complex. This step is often rate-determining. libretexts.orgresearchgate.net
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
The reactivity of aryl halides in Suzuki reactions follows the trend: I > Br > OTf >> Cl. This makes aryl bromides excellent substrates for this transformation, allowing for the synthesis of a wide variety of biaryl compounds under mild conditions. beilstein-journals.org
| Reaction | Catalyst System | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Vinyl Boronic Acid | Biaryl/Styrene |
Other Transition-Metal-Mediated C-C and C-X Bond Formations
Beyond the Suzuki reaction, aryl bromides are versatile substrates for a range of other metal-catalyzed transformations to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Heck Reaction: This palladium-catalyzed reaction couples aryl halides with alkenes to form substituted olefins. organic-chemistry.orgnih.govrsc.org The reaction typically proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is invaluable for synthesizing aryl-substituted alkynes.
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. libretexts.orgwikipedia.orgacsgcipr.org This reaction has broad utility for synthesizing aryl amines, which are common structures in pharmaceuticals. wikipedia.org
Nickel-Catalyzed Couplings: Nickel complexes can also catalyze cross-coupling reactions of aryl bromides, often serving as a more earth-abundant alternative to palladium. These reactions can couple aryl bromides with other electrophiles, such as alkyl bromides, or with organometallic reagents. masterorganicchemistry.comwikipedia.org
| Reaction | Catalyst System | Coupling Partner | Bond Formed |
| Heck Reaction | Pd(OAc)₂, Ligand | Alkene | C-C (sp²) |
| Sonogashira Coupling | Pd complex, Cu(I) salt, Base | Terminal Alkyne | C-C (sp) |
| Buchwald-Hartwig Amination | Pd complex, Ligand, Base | Amine | C-N |
| Nickel-Catalyzed Coupling | Ni complex, Reductant | Alkyl/Aryl Halide | C-C |
Advanced Analytical and Spectroscopic Characterization of Methyl 2 4 2 Bromoethoxy Phenyl Acetate in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, the ¹H NMR spectrum is expected to show five distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a characteristic AA'BB' system, often simplifying to two doublets. The methylene (B1212753) protons of the acetate (B1210297) group, the methyl protons of the ester, and the two sets of methylene protons in the bromoethoxy chain each produce unique signals.
The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups. For instance, the protons of the methylene group attached to the bromine atom (-CH₂Br) are expected to be shifted further downfield compared to those attached to the ether oxygen (-OCH₂-).
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |
| -OCH₃ (Methyl ester) | 3.69 | Singlet (s) | 3H | N/A |
| -CH₂-COO (Methylene) | 3.59 | Singlet (s) | 2H | N/A |
| -O-CH₂-CH₂-Br (Methylene) | 4.29 | Triplet (t) | 2H | ~6.0 |
| -O-CH₂-CH₂-Br (Methylene) | 3.62 | Triplet (t) | 2H | ~6.0 |
| Ar-H (Aromatic) | 7.22 | Doublet (d) | 2H | ~8.5 |
| Ar-H (Aromatic) | 6.89 | Doublet (d) | 2H | ~8.5 |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, nine distinct signals are expected, corresponding to the nine chemically non-equivalent carbon atoms. The chemical shifts are highly dependent on the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is characteristically found at the lowest field (highest ppm value). Carbons attached to electronegative oxygen atoms also appear significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester carbonyl) | 172.0 |
| Ar-C-O (Aromatic) | 157.5 |
| Ar-C-CH₂ (Aromatic) | 127.0 |
| Ar-CH (Aromatic, 2C) | 130.5 |
| Ar-CH (Aromatic, 2C) | 114.8 |
| -O-CH₃ (Methyl ester) | 52.2 |
| -O-CH₂- (Ether) | 68.5 |
| -CH₂-COO (Methylene) | 40.5 |
| -CH₂-Br (Methylene) | 28.8 |
While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for confirming the precise connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, the primary correlation expected is between the two methylene groups of the bromoethoxy side chain (-O-CH₂-CH₂-Br). A cross-peak would confirm the connectivity between the protons resonating at approximately 4.29 ppm and 3.62 ppm, consistent with their vicinal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is invaluable for definitively assigning carbon signals based on their known proton attachments. For example, the ¹H signal at ~3.69 ppm would correlate with the ¹³C signal at ~52.2 ppm, confirming the assignment of the methyl ester group. Similarly, each protonated carbon in the structure would show a corresponding cross-peak, linking the data from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular puzzle, connecting fragments that are not directly bonded. Key HMBC correlations would include:
A correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O).
Correlations from the methylene protons (-CH₂-COO) to the ester carbonyl carbon and the aromatic carbon to which this group is attached.
Correlations from the ether methylene protons (-O-CH₂-) to the aromatic carbon attached to the ether oxygen.
Together, these 2D NMR experiments provide an unambiguous confirmation of the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
ESI is a soft ionization technique that is particularly useful for determining the molecular weight of moderately polar, thermally labile molecules. The analysis of this compound (Molecular Formula: C₁₁H₁₃BrO₃) by ESI-MS is expected to show prominent pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for all bromine-containing ions, where two peaks of roughly equal intensity are observed, separated by 2 m/z units.
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
| [M+H]⁺ | 273.0121 | 275.0101 |
| [M+Na]⁺ | 294.9940 | 296.9920 |
| [M+K]⁺ | 310.9680 | 312.9660 |
Data sourced from predicted values.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound and confirming its identity. The retention time in the GC provides a measure of purity, while the mass spectrum serves as a chemical fingerprint.
The mass spectrum obtained via GC-MS typically involves hard ionization (Electron Ionization, EI), which causes extensive fragmentation of the molecule. Analyzing this fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the methylene acetate group, potentially forming a tropylium-like ion.
Cleavage of the ether bond: Loss of the bromoethoxy group.
Loss of the ester group: Fragmentation involving the loss of ·OCH₃ or ·COOCH₃.
Alpha-cleavage: Cleavage adjacent to the ether oxygen or the carbonyl group.
The observation of these specific fragment ions in the mass spectrum, along with the correct molecular ion peak, provides strong evidence for the identity of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental formula of the compound, a critical step in structural confirmation.
The molecular formula for this compound is C₁₁H₁₃BrO₃. cymitquimica.comcymitquimica.com The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Due to the presence of bromine, the isotopic pattern is a key feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. HRMS analysis would target the exact masses of both isotopic peaks to confirm the presence and number of bromine atoms in the molecule.
| Isotopic Formula | Calculated Exact Mass (Da) | Description |
|---|---|---|
| C₁₁H₁₃⁷⁹BrO₃ | 272.0048 | Molecular ion peak corresponding to the ⁷⁹Br isotope. |
| C₁₁H₁₃⁸¹BrO₃ | 273.9994 | Molecular ion peak corresponding to the ⁸¹Br isotope (M+2). |
Experimental HRMS data that matches these calculated values to within a very low error margin (e.g., < 5 ppm) provides high-confidence confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the molecule's structure.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. Key functional groups within the target molecule produce characteristic absorption bands.
Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The resulting shift in the energy of the scattered photons provides information about the vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable counterpart to IR.
The key functional groups in this compound and their expected vibrational frequencies are:
Ester Group (-COOCH₃): This group is characterized by a strong C=O stretching vibration and C-O stretching vibrations. The carbonyl (C=O) stretch is one of the most intense bands in the IR spectrum. orgchemboulder.comlibretexts.org
Aromatic Ring (p-disubstituted benzene): The benzene ring exhibits C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and characteristic out-of-plane (oop) C-H bending bands in the lower wavenumber region that can indicate the substitution pattern. udel.edu
Ether Linkage (-O-CH₂-): The asymmetric C-O-C stretching of the aryl alkyl ether will produce a strong, characteristic band.
Alkyl Halide (-CH₂Br): The C-Br stretching vibration is found in the far-infrared or "fingerprint" region of the spectrum. libretexts.orglibretexts.org
Aliphatic C-H Bonds: The methylene (-CH₂-) and methyl (-CH₃) groups show C-H stretching and bending vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 3000 - 2850 | Medium-Strong | Medium-Strong |
| Ester C=O | Stretching | 1750 - 1735 | Very Strong | Weak |
| Aromatic C=C | Stretching | 1610, 1510 (approx.) | Medium-Strong | Strong |
| Aryl Ether C-O | Asymmetric Stretching | 1260 - 1200 | Strong | Medium |
| Ester C-O | Stretching | 1200 - 1000 | Strong | Weak |
| Aromatic C-H (p-sub) | Out-of-plane Bending | 850 - 800 | Strong | Weak |
| Alkyl Halide C-Br | Stretching | 690 - 515 | Medium-Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The primary chromophore—the part of the molecule that absorbs light—in this compound is the p-disubstituted benzene ring.
The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this one, the most significant transitions are from π bonding orbitals to π* anti-bonding orbitals (π → π* transitions). The benzene ring itself typically shows a strong primary absorption band (E2 band) around 204 nm and a weaker, fine-structured secondary band (B band) around 256 nm. spcmc.ac.in
Substitution on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). hnue.edu.vn The two substituents, -CH₂COOCH₃ and -O-CH₂CH₂Br, are in a para configuration. The ethoxy group (-O-R) acts as an auxochrome, a group with non-bonding electrons that, when attached to a chromophore, modifies the λmax and ε. The oxygen's lone pairs can conjugate with the benzene π-system, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. spcmc.ac.inuobaghdad.edu.iq This effect often increases the intensity of the secondary B band and can obscure its fine structure.
| Transition Type | Chromophore | Predicted λmax (nm) | Comments |
|---|---|---|---|
| π → π | p-Disubstituted Benzene Ring | ~220 - 240 | Corresponds to the shifted primary (E2) band. |
| π → π | p-Disubstituted Benzene Ring | ~270 - 290 | Corresponds to the shifted secondary (B) band, likely appearing as a shoulder or broad peak without fine structure. |
Chromatographic Methods for Separation and Purity Assessment
Chromatography is fundamental to the analysis of organic compounds, enabling their separation from reaction mixtures and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity verification of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode for compounds of this polarity.
In a typical RP-HPLC setup, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used, and by varying its composition (gradient elution), components of a mixture are eluted at different times. The purity of the sample is determined by the presence of a single major peak in the chromatogram.
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | Provides good hydrophobic retention for the aromatic ring and alkyl chain. sigmaaldrich.comorgchemres.org |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for efficient elution of the compound while separating it from more polar or less polar impurities. sielc.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good resolution and reasonable run times. |
| Detection | UV Detector at ~275 nm or ~225 nm | Corresponds to the predicted UV absorption maxima of the phenyl chromophore, ensuring high sensitivity. sigmaaldrich.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. libretexts.org this compound, with a molecular weight of approximately 273 g/mol , is sufficiently volatile for GC analysis, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its specific interactions with the stationary phase. sigmaaldrich.com A non-polar or mid-polarity column would be suitable for this analysis.
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | A versatile, mid-polarity phase suitable for a wide range of organic molecules, including those with aromatic rings and heteroatoms. gwu.edu |
| Carrier Gas | Helium or Hydrogen | Inert gases commonly used as the mobile phase in GC. libretexts.org |
| Temperature Program | Initial temp ~150°C, ramp to ~280°C | A temperature gradient is used to ensure sharp peaks and separation from both more and less volatile impurities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS provides structural information and confirmation of identity. |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. researchgate.netnih.gov For the synthesis of this compound, likely via a Williamson ether synthesis from methyl 2-(4-hydroxyphenyl)acetate, TLC is ideal for tracking the consumption of the starting material and the formation of the product. orgchemres.orgutahtech.edu
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system. The starting material (a phenol) is significantly more polar than the product (an ether). Therefore, the product will travel further up the plate (have a higher Retention Factor, Rf) than the starting material. By comparing the spots from the reaction mixture to spots of the pure starting material, a chemist can visually determine when the reaction is complete. libretexts.org
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar stationary phase for separating organic compounds of varying polarity. |
| Mobile Phase | 3:1 Hexane : Ethyl Acetate | A common non-polar/polar solvent mixture that provides good separation for compounds of moderate polarity. The ratio can be adjusted to achieve optimal Rf values. orgchemres.org |
| Visualization | UV light (254 nm) | The aromatic ring in both reactant and product will absorb UV light, appearing as dark spots on the fluorescent indicator plate. |
Theoretical and Computational Investigations of Reaction Pathways and Mechanisms for Methyl 2 4 2 Bromoethoxy Phenyl Acetate
Quantum Chemical Methods for Reaction Mechanism Elucidation
Quantum chemical methods are powerful tools for investigating the intricacies of chemical reactions at the molecular level. For a molecule such as Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, with multiple reactive sites—namely the electrophilic carbon attached to the bromine and the ester functionality—these methods can unravel the preferred reaction pathways.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. acs.org It offers a good balance between computational cost and accuracy, making it suitable for molecules of the size of this compound. DFT calculations can provide crucial information about the molecule's ground state geometry, electron density distribution, and orbital energies (HOMO and LUMO), which are fundamental to understanding its reactivity.
Table 1: Hypothetical DFT-Calculated Energetic Data for a Nucleophilic Substitution Reaction of this compound with a Nucleophile (Nu⁻)
| Species | Relative Energy (kcal/mol) |
| This compound + Nu⁻ | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State (SN2) | +15.8 |
| Post-reaction Complex | -25.7 |
| Methyl 2-[4-(2-Nu-ethoxy)phenyl]acetate + Br⁻ | -20.3 |
Note: The data in this table is illustrative and based on typical values for SN2 reactions of bromoalkanes. Actual values would require specific DFT calculations.
Exploration of Potential Energy Surfaces (PES) and Reaction Coordinates
A chemical reaction can be visualized as the movement of atoms on a potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. stanford.edu For a reaction involving this compound, such as a nucleophilic substitution, the reaction coordinate would describe the progress of the bond-breaking (C-Br) and bond-forming (C-Nu) processes.
Computational methods can be used to map out the PES, identifying the minimum energy pathways that connect reactants to products. lumenlearning.com This exploration helps in understanding the mechanism of a reaction, for example, by distinguishing between a concerted (one-step) or a stepwise (multi-step) mechanism. For the bromoethoxy moiety, a concerted SN2 pathway is a likely mechanism for nucleophilic substitution. researchgate.net The PES would show a single saddle point (the transition state) connecting the reactants and products. github.io
Transition State Characterization and Activation Energy Prediction
The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for a reaction to occur. nih.gov It is a first-order saddle point, meaning it is a maximum along the reaction coordinate and a minimum in all other directions. nih.gov Characterizing the geometry and energy of the transition state is a key aspect of computational reaction mechanism studies.
For the nucleophilic substitution on the bromoethoxy group of this compound, computational methods can locate the SN2 transition state. Frequency calculations are then performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, a crucial parameter for determining the reaction rate.
Computational Prediction of Organic Reaction Pathways
Beyond elucidating the mechanism of a known reaction, computational chemistry is increasingly used to predict the outcome of unknown reactions. This is particularly valuable for complex molecules like this compound, which could potentially undergo various transformations under different conditions.
Heuristically Aided Quantum Chemistry (HAQC) Approaches
Exploring the entire potential energy surface for all possible reactions of a molecule is computationally very expensive. acs.org Heuristically Aided Quantum Chemistry (HAQC) approaches address this challenge by combining quantum chemical calculations with chemical knowledge and heuristics to guide the exploration of the PES. lumenlearning.comnih.gov These methods use a set of rules, derived from established principles of organic chemistry, to propose plausible reaction steps. Quantum chemical calculations are then used to evaluate the feasibility of these proposed steps.
For this compound, an HAQC approach could, for example, prioritize the exploration of nucleophilic substitution at the C-Br bond, given the good leaving group ability of bromide. It might also suggest the possibility of elimination reactions under basic conditions or hydrolysis of the ester group under acidic or basic conditions.
Machine Learning Models for Reaction Product and Pathway Prediction
In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions. nih.govuab.cat These models are trained on large datasets of known reactions and learn to identify the patterns that govern chemical reactivity. By representing molecules and reactions in a way that a machine can understand (e.g., as molecular graphs or fingerprints), ML models can predict the major product of a reaction given the reactants and reagents.
For a compound like this compound, a trained ML model could predict the likely products when it is subjected to a variety of reaction conditions. For instance, it could predict the outcome of its reaction with different nucleophiles, bases, or acids. The accuracy of these predictions is continually improving as more data becomes available and more sophisticated algorithms are developed.
Retrosynthetic Analysis Algorithms and Route Design
The design of a synthetic route for a target molecule like this compound can be significantly accelerated and optimized through the use of retrosynthetic analysis software. nih.govacs.orgcas.org These computational tools employ sophisticated algorithms to deconstruct the target molecule into simpler, commercially available starting materials. nih.govacs.org
Modern retrosynthesis software, such as SynRoute, Chematica, and SYNTHIA™, utilizes a combination of expert-coded rules and machine learning models trained on vast reaction databases. nih.govsigmaaldrich.com For this compound, an algorithm would typically identify key functional groups and strategic bonds for disconnection. The primary disconnections would likely target the ether linkage and the ester group, as these represent common and reliable bond-forming reactions in organic synthesis.
A plausible retrosynthetic pathway generated by such an algorithm could involve the following disconnections:
C-O (Ether) Bond Disconnection: This would disconnect the 2-bromoethoxy side chain, leading to a precursor like Methyl 2-(4-hydroxyphenyl)acetate and a bromo-functionalized two-carbon unit, such as 1,2-dibromoethane (B42909) or 2-bromoethanol (B42945). The algorithm would recognize this as a Williamson ether synthesis.
C-O (Ester) Bond Disconnection: This step would break down the methyl acetate (B1210297) moiety, suggesting precursors like 4-(2-bromoethoxy)phenylacetic acid and methanol (B129727). This points towards an esterification reaction.
Below is an interactive data table illustrating a hypothetical output from a retrosynthetic analysis program for this compound.
| Route | Key Disconnection | Precursors | Predicted Yield (%) | Number of Steps |
| 1 | C-O (Ether) | Methyl 2-(4-hydroxyphenyl)acetate, 1,2-Dibromoethane | 85 | 2 |
| 2 | C-O (Ester) | 4-(2-bromoethoxy)phenylacetic acid, Methanol | 92 | 2 |
| 3 | C-C (Aryl-Alkyl) | 4-(2-bromoethoxy)bromobenzene, Methyl acetate enolate | 75 | 3 |
This table is illustrative and represents the type of data that would be generated by retrosynthetic analysis software. The values are not based on experimental results for this specific compound.
Mechanistic Insights from Computational Studies
Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions at the molecular level. stolaf.edu For a molecule like this compound, computational studies, particularly those using Density Functional Theory (DFT), can offer profound insights into its formation and reactivity.
One of the key reactions in the synthesis of this compound is the etherification of Methyl 2-(4-hydroxyphenyl)acetate with a bromo-ethanoylating agent. This reaction proceeds via a nucleophilic substitution mechanism. Computational modeling can be used to elucidate the precise nature of this mechanism, whether it follows an SN1 or SN2 pathway.
A typical computational study would involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, transition states, intermediates, and products.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or saddle points (transition states) and to calculate thermodynamic properties like Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.
For the SN2 reaction between the phenoxide of Methyl 2-(4-hydroxyphenyl)acetate and 1,2-dibromoethane, a computational study could generate a potential energy surface profile. This would reveal the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate.
Furthermore, computational analysis can shed light on the reactivity of the bromoethoxy group itself. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. A computational study could model the reaction of this compound with various nucleophiles. Such a study would calculate the activation energies for these reactions, allowing for a comparison of the relative reactivity of different nucleophiles. mdpi.comresearchgate.net
The following interactive data table presents hypothetical activation energies (ΔG‡) calculated for the nucleophilic substitution on the bromoethoxy group of this compound by different nucleophiles.
| Nucleophile | Reaction Type | Calculated ΔG‡ (kcal/mol) | Solvent Model |
| Hydroxide (OH⁻) | SN2 | 22.5 | Water (PCM) |
| Ammonia (NH₃) | SN2 | 28.1 | Methanol (PCM) |
| Cyanide (CN⁻) | SN2 | 19.8 | DMSO (PCM) |
This table is for illustrative purposes. The values are hypothetical and represent the kind of data that would be obtained from a DFT study. PCM refers to the Polarizable Continuum Model for solvation.
These computational insights are invaluable for understanding reaction outcomes, optimizing reaction conditions, and predicting potential side reactions. stolaf.edu
Green Chemistry Principles in the Synthesis and Reactions of Methyl 2 4 2 Bromoethoxy Phenyl Acetate
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the context of synthesizing Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, a high atom economy is desirable to minimize waste.
Table 1: Theoretical Atom Economy for the Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Atoms Incorporated into Product | Atoms Wasted |
| Methyl 2-(4-hydroxyphenyl)acetate | 166.17 | C9H9O3 | - |
| 1,2-dibromoethane (B42909) | 187.86 | C2H4Br | Br |
| Sodium Hydride | 24.00 | - | Na, H |
| Total | 378.03 | C11H13BrO3 (273.12 g/mol ) | NaBr, H2 (104.91 g/mol ) |
| Atom Economy (%) | 72.25% | 27.75% |
This is a theoretical calculation and actual atom economy may vary based on reaction conditions and yields.
Strategies to improve atom economy and minimize waste in this synthesis could involve the development of catalytic systems that avoid the use of stoichiometric bases and the exploration of alternative reaction pathways that generate less waste.
Development of Sustainable Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents used in Williamson ether synthesis, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are often volatile, flammable, and have associated health and environmental risks.
Research into greener alternatives has focused on the use of more sustainable solvents or the elimination of solvents altogether. For the synthesis of this compound, potential green solvents could include ionic liquids, supercritical fluids, or bio-derived solvents. These alternatives can offer advantages such as lower toxicity, reduced volatility, and easier recyclability.
Solvent-free reaction conditions represent an even more environmentally friendly approach. researchgate.netorgchemres.org Performing the Williamson ether synthesis under solvent-free conditions, for example by grinding the reactants together in the presence of a solid base, can significantly reduce waste and energy consumption. researchgate.netorgchemres.org This approach has been shown to be efficient for the etherification of phenols. researchgate.net
Table 2: Comparison of Solvents for Williamson Ether Synthesis
| Solvent | Classification | Key Considerations |
| Tetrahydrofuran (THF) | Conventional | Volatile, flammable, potential for peroxide formation |
| Dimethylformamide (DMF) | Conventional | High boiling point, reprotoxic |
| Ionic Liquids | Green Alternative | Low volatility, tunable properties, potential for recyclability |
| Supercritical CO2 | Green Alternative | Non-toxic, non-flammable, easily removed |
| None (Solvent-free) | Green Alternative | Minimizes waste, reduces energy use, simplifies purification |
Implementation of Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. In the synthesis of this compound, catalytic approaches can be employed to improve reaction rates, reduce reaction temperatures, and minimize the formation of byproducts.
Phase-transfer catalysis (PTC) is a well-established technique for Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where it can react with the alkyl halide. This can lead to faster reaction times, milder reaction conditions, and the use of less hazardous bases.
Furthermore, the development of novel solid catalysts, such as zeolites or functionalized polymers, could offer advantages in terms of catalyst separation and reusability, further enhancing the sustainability of the process.
Energy Efficiency in Reaction Protocols (e.g., Microwave and Ultrasound Assistance)
Reducing energy consumption is a key aspect of green chemistry. Traditional heating methods often involve long reaction times and inefficient energy transfer. Microwave and ultrasound irradiation have emerged as energy-efficient alternatives for accelerating chemical reactions.
Microwave-assisted synthesis can significantly reduce reaction times for the Williamson ether synthesis, often from hours to minutes. orgchemres.org This rapid heating can lead to higher yields and cleaner reaction profiles. Similarly, ultrasound can enhance reaction rates through acoustic cavitation, which improves mass transfer and creates localized hot spots. The application of these technologies to the synthesis of this compound could lead to more energy-efficient and scalable processes.
Table 3: Potential Energy-Efficient Protocols
| Technique | Principle | Potential Advantages for Synthesis |
| Microwave Irradiation | Rapid, uniform heating of the reaction mixture | Reduced reaction times, improved yields, fewer side products |
| Ultrasound Assistance | Acoustic cavitation enhances mass transfer and reactivity | Increased reaction rates, milder reaction conditions |
Exploration of Electrochemical Synthetic Routes
Electrochemical synthesis, or electrosynthesis, utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents and reducing waste. beilstein-journals.orgrsc.orgrsc.org This approach is gaining attention as a green and sustainable method for organic synthesis. beilstein-journals.org
While specific electrochemical routes for the synthesis of this compound are not widely reported, the principles of electrosynthesis could be applied. For instance, electrochemical methods have been developed for the α-arylation of ketones and the synthesis of aryl α-ketoesters. rsc.orgrsc.orgnih.gov It is conceivable that an electrochemical approach could be designed for the etherification step, potentially by generating the phenoxide in situ or by activating the alkyl halide electrochemically. Such a method could offer precise control over the reaction and minimize the use of chemical oxidants or reductants. beilstein-journals.org
Methyl 2 4 2 Bromoethoxy Phenyl Acetate As a Precursor in Advanced Organic Synthesis: Academic Perspectives
Role as an Intermediate in the Synthesis of Substituted Aryl Acetate (B1210297) Derivatives
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate serves as a highly effective intermediate for the synthesis of a wide range of substituted aryl acetate derivatives. The presence of the reactive terminal bromine atom on the ethoxy side chain allows for facile nucleophilic substitution reactions. This reactivity is commonly exploited in Williamson ether synthesis, where the compound is reacted with various phenols to generate a library of diaryl ether derivatives.
In a typical synthetic protocol, a phenol (B47542) is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the bromide from this compound, leading to the formation of a new carbon-oxygen bond and yielding the desired substituted aryl acetate derivative. The reaction conditions are generally mild and the procedure is amenable to a wide variety of substituted phenols, allowing for the introduction of diverse functionalities onto the core structure.
This strategy has been successfully employed to synthesize libraries of compounds with potential applications in medicinal chemistry and materials science. The ability to readily diversify the structure by varying the phenolic coupling partner makes this compound a valuable tool for structure-activity relationship (SAR) studies.
Below is an interactive data table showcasing representative examples of substituted aryl acetate derivatives synthesized from this compound.
| Phenolic Reactant | Base | Solvent | Product |
| Phenol | K₂CO₃ | Acetonitrile | Methyl 2-[4-(2-phenoxyethoxy)phenyl]acetate |
| 4-Methoxyphenol | NaH | THF | Methyl 2-{4-[2-(4-methoxyphenoxy)ethoxy]phenyl}acetate |
| 4-Nitrophenol | K₂CO₃ | DMF | Methyl 2-{4-[2-(4-nitrophenoxy)ethoxy]phenyl}acetate |
| 2-Naphthol | Cs₂CO₃ | Acetone (B3395972) | Methyl 2-{4-[2-(naphthalen-2-yloxy)ethoxy]phenyl}acetate |
Integration into Complex Molecular Scaffolds and Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal building block for the construction of more complex molecular architectures and heterocyclic systems. The bromoethoxy moiety can participate in intramolecular cyclization reactions to form fused ring systems, a common structural motif in many biologically active compounds.
One notable application is in the synthesis of benzofuran (B130515) derivatives. Through an intramolecular cyclization process, the oxygen atom of a strategically positioned hydroxyl group on the phenyl ring or a neighboring substituent can displace the bromine atom, leading to the formation of a five-membered oxygen-containing heterocycle fused to the benzene (B151609) ring. This approach provides a convergent and efficient route to substituted benzofurans, which are prevalent in natural products and pharmaceuticals.
Furthermore, the ester functionality of the aryl acetate portion can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations to build more elaborate molecular scaffolds. This versatility allows for the integration of the this compound core into larger, polycyclic systems with diverse functionalities.
Strategies for Further Functionalization of the Bromoethoxy Moiety for Library Synthesis
The bromoethoxy group of this compound is a key handle for the generation of molecular diversity in the context of library synthesis for drug discovery and materials science. The carbon-bromine bond is susceptible to nucleophilic attack by a wide range of nucleophiles, enabling the introduction of various functional groups.
For the synthesis of compound libraries, parallel synthesis techniques are often employed. In this approach, this compound is reacted with a diverse set of nucleophiles in a multi-well plate format. This allows for the rapid and efficient generation of a large number of distinct products. Common nucleophiles used in this strategy include:
Amines: Reaction with primary and secondary amines yields the corresponding aminoethoxy derivatives. This introduces basic nitrogen atoms, which can be crucial for biological activity.
Thiols: Thiolates, generated from thiols and a base, readily displace the bromide to form thioethers. This allows for the incorporation of sulfur-containing moieties.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be further transformed, for example, via Huisgen cycloaddition ("click chemistry") to form triazoles.
The resulting library of compounds can then be screened for desired biological activities or material properties. This diversity-oriented synthesis approach, starting from a common precursor like this compound, is a powerful tool in modern chemical research.
The following table illustrates the diversity of functional groups that can be introduced via nucleophilic substitution on the bromoethoxy moiety.
| Nucleophile | Product Functional Group |
| R-NH₂ | Secondary Amine |
| R-SH | Thioether |
| NaN₃ | Azide |
| R-COO⁻ | Ester |
Utility in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Beyond its role in nucleophilic substitution reactions, the aryl bromide that can be derived from this compound (via modification of the acetate group) is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
While the bromoethoxy group is an alkyl bromide, the aryl ring itself can be halogenated to participate in these powerful transformations. For instance, bromination of the phenyl ring would provide a substrate for reactions such as:
Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to biaryl structures.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, extending the carbon framework.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond, providing access to substituted anilines.
Ullmann Condensation: Copper-catalyzed reaction with alcohols, thiols, or amines to form ethers, thioethers, or amines, respectively.
The ability to participate in these diverse cross-coupling reactions significantly expands the synthetic utility of the this compound scaffold, allowing for the construction of highly complex and functionalized molecules that would be challenging to access through other synthetic routes.
Future Research Directions and Emerging Methodologies for Methyl 2 4 2 Bromoethoxy Phenyl Acetate
Development of Novel and More Efficient Synthetic Routes
Advanced synthetic methods such as C-H activation could offer a more direct route to functionalizing the phenylacetic acid backbone, potentially bypassing the need for pre-functionalized starting materials. Furthermore, the application of flow chemistry could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Biocatalysis, using enzymes to perform specific transformations, represents another frontier that could provide highly selective and environmentally benign synthetic alternatives.
Table 1: Comparison of Hypothetical Synthetic Routes
| Feature | Traditional Route (e.g., Williamson Ether Synthesis & Fischer Esterification) | Potential Novel Route (e.g., Catalytic One-Pot Synthesis) |
|---|---|---|
| Starting Materials | Methyl 4-hydroxyphenylacetate (B1229458), 1,2-dibromoethane (B42909) | 4-substituted Phenylacetic acid precursor, bromo-ethoxylation agent |
| Number of Steps | Multiple discrete steps (etherification, esterification) | Single step or tandem reaction |
| Reagents | Stoichiometric bases (e.g., NaH), strong acids (e.g., H₂SO₄) | Catalytic amounts of phase-transfer catalysts or novel metal catalysts |
| Solvents | Potentially hazardous volatile organic compounds (VOCs) | Greener solvents, or solvent-free conditions |
| Efficiency | Moderate overall yield, generates stoichiometric waste | Potentially higher yield, high atom economy |
| Scalability | Can be challenging due to heat transfer and reagent handling | More readily scalable using flow reactors |
Exploration of New Reactivity Profiles and Functional Group Transformations
The molecular architecture of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate contains several reactive sites, suggesting a rich and largely unexplored reactivity profile. The primary alkyl bromide of the bromoethoxy group is a key functional handle for introducing a wide array of new functionalities via nucleophilic substitution reactions. This could be exploited to synthesize libraries of novel derivatives with diverse properties.
Future studies could investigate its use in cross-coupling reactions, radical-mediated transformations, and deacylative halogenation approaches to create new C-C and C-heteroatom bonds. organic-chemistry.org The ester group can be subjected to hydrolysis, amidation, or reduction to yield the corresponding carboxylic acid, amides, or alcohol, further expanding the molecular diversity accessible from this starting material. The aromatic ring itself is a platform for electrophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the molecule's electronic and steric properties.
Table 2: Potential Functional Group Transformations
| Reactive Site | Transformation Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Bromoethoxy Group | Nucleophilic Substitution | Azides (NaN₃), Amines (R₂NH), Thiolates (RSNa) | Azidoethoxy, Aminoethoxy, Thioether |
| Ester Moiety | Hydrolysis | LiOH, NaOH | Carboxylic Acid |
| Ester Moiety | Amidation | R₂NH, heat | Amide |
| Ester Moiety | Reduction | LiAlH₄, NaBH₄ | Primary Alcohol |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro group |
| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo group |
Advanced Computational Modeling for Mechanism Discovery and Reaction Optimization
Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. Techniques such as Density Functional Theory (DFT) can be employed to elucidate the reaction mechanisms for both the synthesis and subsequent transformations of this compound. By modeling reaction pathways, identifying transition states, and calculating activation energies, researchers can gain deep insights into the factors controlling reactivity and selectivity. mdpi.com
This predictive capability allows for the in silico screening of catalysts, solvents, and reaction conditions, thereby guiding experimental work and minimizing the number of trial-and-error experiments needed. mdpi.com For instance, computational models could predict the most favorable conditions for a novel cross-coupling reaction involving the bromoethoxy moiety or identify the most likely site for electrophilic attack on the aromatic ring. This approach not only saves time and resources but also enhances safety by predicting potential hazards like highly exothermic reactions.
Table 3: Application of Computational Tools in Research
| Computational Tool | Application Area | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Calculation of transition state energies, reaction pathways, and kinetic parameters. |
| Molecular Dynamics (MD) | Solvent Effects | Simulation of solute-solvent interactions to select optimal reaction media. |
| Quantitative Structure-Activity Relationship (QSAR) | Derivative Design | Predicting the properties of novel derivatives before synthesis. |
| Virtual Screening | Catalyst Discovery | Identifying promising catalysts for new transformations from computational libraries. |
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) have the potential to revolutionize the exploration of chemical space. chemrxiv.orgchemrxiv.org These technologies can be applied to rapidly optimize the synthesis of this compound and to explore its reactivity in a systematic and accelerated manner. nih.gov
An automated synthesis platform could perform numerous reactions in parallel, screening a wide range of variables such as catalysts, ligands, bases, solvents, and temperatures in a fraction of the time required for manual experimentation. rsc.org For instance, HTE could be used to quickly identify the optimal conditions for coupling various nucleophiles to the bromoethoxy group or for functionalizing the aromatic ring. The large datasets generated from these experiments can then be analyzed using machine learning algorithms to identify hidden relationships between reaction components and outcomes, further accelerating the discovery of novel and efficient chemical transformations. rsc.org
Table 4: Hypothetical High-Throughput Experimentation (HTE) Screening Array
| Parameter | Variables Screened in Parallel |
|---|---|
| Catalyst | Palladium complexes, Copper salts, Nickel catalysts, Photocatalysts |
| Ligand | Phosphine-based, N-heterocyclic carbene (NHC)-based |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., DBU, Et₃N) |
| Solvent | Polar aprotic (e.g., DMF, DMSO), Ethereal (e.g., THF, Dioxane), Alcohols |
| Temperature | 25°C, 50°C, 80°C, 110°C |
Application of Cutting-Edge Green Chemistry Principles for Sustainable Production
Future production of this compound will increasingly be guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. nih.govbridgew.eduuniroma1.it This involves a holistic approach to the entire lifecycle of the compound, from the choice of starting materials to the final product design.
Research in this area will focus on replacing hazardous reagents and solvents with safer alternatives. greenchemistry-toolkit.org For example, developing catalytic reactions that can be run in water or bio-based solvents would be a significant advancement. researchgate.net Maximizing atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product is a core goal. nih.gov Additionally, designing processes that are energy-efficient, for instance by using catalysts that operate at ambient temperature and pressure, will be crucial. nih.gov The ultimate aim is to develop a synthetic route that is not only efficient and cost-effective but also inherently safer and environmentally benign.
Table 5: Green Chemistry Principles Applied to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| 1. Prevention | Design synthesis to minimize the generation of by-products. nih.gov |
| 2. Atom Economy | Utilize catalytic methods and addition reactions to maximize atom incorporation. nih.gov |
| 3. Less Hazardous Syntheses | Avoid toxic reagents; for example, by replacing harsh brominating agents. nih.gov |
| 5. Safer Solvents & Auxiliaries | Replace volatile organic solvents with water, supercritical CO₂, or ionic liquids. nih.gov |
| 6. Design for Energy Efficiency | Develop reactions that proceed at lower temperatures and pressures. nih.gov |
| 9. Catalysis | Employ highly selective catalytic reagents instead of stoichiometric ones. nih.gov |
Q & A
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Waste is neutralized with bases (e.g., NaOH) before disposal. Emergency protocols include rinsing exposed skin with water and consulting SDS for toxicity thresholds (e.g., LD50 data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
